molecular formula C25H18ClN3O3S B2824374 3-amino-6-(4-chlorophenyl)-4-(furan-2-yl)-N-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide CAS No. 865591-81-7

3-amino-6-(4-chlorophenyl)-4-(furan-2-yl)-N-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B2824374
CAS No.: 865591-81-7
M. Wt: 475.95
InChI Key: BAWUNDPSTJMJLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the thieno[2,3-b]pyridine-2-carboxamide class, characterized by a fused thiophene-pyridine core substituted with diverse aryl and heteroaryl groups. Its structure includes:

  • 4-Chlorophenyl at position 6, introducing electron-withdrawing effects and hydrophobic interactions.
  • Furan-2-yl at position 4, contributing π-π stacking capabilities and moderate polarity.
  • N-(4-Methoxyphenyl)carboxamide at position 2, providing hydrogen-bond acceptor/donor sites and influencing solubility via the methoxy group.

Properties

IUPAC Name

3-amino-6-(4-chlorophenyl)-4-(furan-2-yl)-N-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18ClN3O3S/c1-31-17-10-8-16(9-11-17)28-24(30)23-22(27)21-18(20-3-2-12-32-20)13-19(29-25(21)33-23)14-4-6-15(26)7-5-14/h2-13H,27H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAWUNDPSTJMJLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)N=C(C=C3C4=CC=CO4)C5=CC=C(C=C5)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-6-(4-chlorophenyl)-4-(furan-2-yl)-N-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thieno[2,3-b]pyridine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions: Introduction of the 4-chlorophenyl and furan-2-yl groups can be achieved through electrophilic aromatic substitution or cross-coupling reactions.

    Amidation: The final step involves the formation of the carboxamide group by reacting the intermediate with 4-methoxyaniline under suitable conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction of the nitro group (if present in intermediates) to an amino group is a common step in its synthesis.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Coupling Reagents: EDCI, DCC (dicyclohexylcarbodiimide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Biological Activities

  • Anticancer Properties
    • Compounds in the thieno[2,3-b]pyridine class have shown promise as inhibitors of various kinases involved in cancer progression. Specifically, they target the IκB kinase (IKK) complex, which plays a crucial role in the activation of NF-κB—a transcription factor associated with inflammation and cancer cell survival . The inhibition of this pathway may lead to reduced tumor growth and metastasis.
  • Anti-inflammatory Effects
    • The compound has been evaluated for its anti-inflammatory properties. By inhibiting the NF-κB pathway, it may reduce the expression of pro-inflammatory cytokines such as IL-1 and TNF-α, which are implicated in chronic inflammatory diseases and cancer .
  • Neurological Applications
    • Recent studies suggest that derivatives of this compound could exhibit neuroprotective effects, potentially offering therapeutic avenues for conditions like Alzheimer's disease. The modulation of neuroinflammatory responses through IKK inhibition may be a key mechanism in this context .

Case Studies

  • In Vitro Studies on Cancer Cells
    • A study demonstrated that derivatives similar to this compound significantly inhibited the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest through NF-κB pathway modulation .
  • Animal Models for Inflammation
    • In animal models of inflammatory diseases such as rheumatoid arthritis, administration of this compound resulted in decreased swelling and joint destruction, correlating with reduced levels of inflammatory cytokines in serum samples .

Mechanism of Action

The mechanism of action of this compound in biological systems involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of various functional groups allows it to form multiple types of interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (e.g., Cl, CF₃) : Enhance stability and binding to hydrophobic pockets but may reduce solubility.
  • Heteroaryl Substituents (Furan, Thienyl) : Improve π-π interactions in biological targets compared to purely aromatic groups .
  • Amide Group Variations : N-(4-Methoxyphenyl) offers better solubility than N-aryl groups without methoxy, as seen in vs. .

Insights :

  • Lower yields (e.g., 37% in ) correlate with sterically hindered substituents (e.g., 3-fluorophenyl).
  • Higher yields (e.g., 87% in , Entry 2) are achieved with less bulky groups like N-methylacetamide.

Physicochemical Properties

Compound Melting Point (°C) Molecular Weight LogP (Calculated) Solubility Trends
Target Compound (Estimated) ~240–260 503.94 ~4.8 Low aqueous solubility
(Entry 1) 255–256 467.47 4.1 Insoluble in water
(KuSaSch100) <250 437.91 3.9 Moderate DMSO solubility
Analogue N/A 443.44 5.2 High lipophilicity

Trends :

  • Melting Points: Higher for compounds with polar substituents (e.g., amino, carboxamide) and rigid cores.
  • LogP : Increases with hydrophobic groups (e.g., trifluoromethyl, 4-methylphenyl).

Biological Activity

The compound 3-amino-6-(4-chlorophenyl)-4-(furan-2-yl)-N-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide is a thienopyridine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article reviews the biological activity of this compound, focusing on its antitumor effects, mechanisms of action, and relevant case studies.

Chemical Structure

The structural formula of the compound can be represented as follows:

C19H16ClN3O3S\text{C}_{19}\text{H}_{16}\text{Cl}\text{N}_{3}\text{O}_{3}\text{S}

This structure features a thienopyridine core with various substituents that may influence its biological activity.

Antitumor Activity

Recent studies have highlighted the potential antitumor activity of thienopyridine derivatives, including the compound . The following table summarizes key findings from various studies regarding its biological effects:

StudyCell LineIC50 (μM)Mechanism of ActionNotes
MDA-MB-231 (TNBC)13Inhibition of cell proliferationSignificant reduction in viable cells observed.
MDA-MB-468 (TNBC)Not specifiedCell cycle arrest (G0/G1 phase increase)Minimal toxicity to non-tumorigenic cells (MCF-12A).
HUVEC (Human Umbilical Endothelial Cells)Not specifiedInhibition of angiogenesisPotential as an antiangiogenic agent.

The compound's mechanisms of action appear to involve several pathways:

  • Inhibition of Proliferation : The compound has been shown to inhibit cell proliferation in triple-negative breast cancer (TNBC) cell lines by inducing cell cycle arrest, particularly increasing the G0/G1 phase while decreasing the S phase .
  • Antiangiogenic Properties : It may also exhibit antiangiogenic properties by inhibiting endothelial cell proliferation, which is crucial for tumor growth and metastasis .
  • Targeting Tyrosine Kinases : Similar thienopyridine derivatives have been reported to inhibit tyrosine kinases involved in cancer progression, suggesting a possible mechanism for the compound's activity .

Case Studies

Several case studies have demonstrated the efficacy of thienopyridine derivatives similar to our compound:

  • Study on Methyl 3-(hetero)arylthieno[3,2-b]pyridine Derivatives :
    • This study evaluated various thieno[3,2-b]pyridine derivatives for their antitumor effects against TNBC cell lines.
    • The most promising derivative showed an IC50 value of 13 μM against MDA-MB-231 cells and significantly reduced tumor size in an in ovo chick chorioallantoic membrane model .
  • In Vivo Studies :
    • In vivo experiments using murine models have indicated that compounds with similar structures can reduce tumor burden and enhance survival rates when administered in appropriate dosages.

Q & A

Basic: What are the standard synthesis protocols for this compound, and how can researchers optimize reaction yields?

Answer:
The synthesis typically involves multi-step reactions, including cyclocondensation of substituted pyridine precursors, followed by amide coupling. For example, analogous thieno[2,3-b]pyridine derivatives are synthesized via cyclization of α,β-unsaturated ketones with thiourea derivatives under acidic conditions, followed by halogenation and Suzuki-Miyaura cross-coupling for aryl group introduction . Yield optimization requires precise control of temperature (e.g., 80–100°C for cyclization), solvent selection (e.g., DMF or THF), and catalyst loading (e.g., Pd(PPh₃)₄ for cross-coupling). Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc) ensures high purity (>95%) .

Advanced: How can conflicting spectroscopic data (e.g., NMR vs. X-ray crystallography) be resolved for structural confirmation?

Answer:
Discrepancies between NMR (e.g., unexpected splitting) and crystallographic data (e.g., bond-length deviations) often arise from dynamic effects (e.g., rotational isomerism) or crystal-packing forces. To resolve these:

  • Perform variable-temperature NMR to detect conformational flexibility .
  • Compare experimental X-ray data (e.g., C–C bond lengths: mean 1.48 Å) with DFT-optimized geometries to identify steric or electronic distortions .
  • Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., hydrogen bonds, π-stacking) influencing crystal structures .

Basic: What in vitro assays are recommended for preliminary evaluation of biological activity?

Answer:
Initial screening should prioritize target-agnostic assays:

  • Antiproliferative activity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Antimicrobial activity : Broth microdilution for MIC values against Gram-positive/negative bacteria and fungi .
  • Enzyme inhibition : Fluorescence-based assays for kinases or proteases, given the compound’s heterocyclic core .
    Dose-response curves (1–100 µM) and positive controls (e.g., doxorubicin for cytotoxicity) are critical .

Advanced: How can researchers address contradictory results in target-binding studies (e.g., varying IC₅₀ across studies)?

Answer:
Contradictions may stem from assay conditions or compound stability. Mitigation strategies include:

  • Standardize assay protocols : Fixed ATP concentrations (e.g., 10 µM for kinase assays) and consistent incubation times .
  • Evaluate solubility : Use DMSO stock solutions (<0.1% final concentration) to avoid aggregation .
  • Metabolic stability testing : LC-MS/MS to monitor compound degradation in cell media over 24 hours .
  • Orthogonal validation : Confirm binding via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

  • NMR : ¹H/¹³C NMR for backbone confirmation (e.g., furan protons at δ 6.3–7.4 ppm, amide NH at δ 10–12 ppm) .
  • HRMS : Exact mass verification (e.g., [M+H]⁺ calculated for C₂₅H₁₈ClN₃O₃S: 488.0832) .
  • IR : Confirm amide C=O stretch (~1650 cm⁻¹) and amine N–H bend (~3350 cm⁻¹) .

Advanced: How can structure-activity relationship (SAR) studies be designed to improve potency against specific targets?

Answer:

  • Core modifications : Introduce electron-withdrawing groups (e.g., -CF₃ at position 4) to enhance kinase binding .
  • Side-chain variations : Replace 4-methoxyphenyl with sulfonamide groups to improve solubility and target engagement .
  • Pharmacophore mapping : Overlay docking poses (e.g., using AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with hinge regions) .
  • In vivo validation : Prioritize derivatives with >10-fold selectivity over off-targets in murine models .

Basic: What computational tools are suitable for predicting physicochemical properties?

Answer:

  • LogP calculation : Use MarvinSketch or SwissADME to estimate lipophilicity (e.g., predicted LogP ≈ 3.5) .
  • Solubility : Employ QSPR models in ADMET Predictor™ or ALOGPS 2.1 .
  • pKa estimation : SPARC or ChemAxon for ionization states (e.g., amine pKa ~8.5) .

Advanced: What strategies resolve crystallographic disorder in analogs of this compound?

Answer:

  • Multi-conformer modeling : Refine disordered regions (e.g., chlorophenyl rotation) using SHELXL with occupancy constraints .
  • Low-temperature data collection : Reduce thermal motion (e.g., 100 K) to improve resolution (<0.8 Å) .
  • DFT-assisted refinement : Compare experimental data with computed electrostatic potentials to validate disorder models .

Basic: How can researchers validate the compound’s stability under physiological conditions?

Answer:

  • PBS stability assay : Incubate at 37°C (pH 7.4) for 24–72 hours, monitoring degradation via HPLC .
  • Plasma stability : Use human plasma (37°C, 1–4 hours) to assess esterase-mediated hydrolysis .

Advanced: What mechanistic studies are recommended to elucidate its mode of action in anticancer assays?

Answer:

  • Apoptosis markers : Flow cytometry for Annexin V/PI staining and caspase-3/7 activation .
  • Transcriptomics : RNA-seq to identify dysregulated pathways (e.g., MAPK, PI3K-AKT) .
  • Target deconvolution : CETSA (cellular thermal shift assay) or Drug Affinity Responsive Target Stability (DARTS) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.